molecular formula C7H12ClNO3 B1360145 2-(2-Chloroacetamido)-3-methylbutanoic acid CAS No. 4090-17-9

2-(2-Chloroacetamido)-3-methylbutanoic acid

Cat. No.: B1360145
CAS No.: 4090-17-9
M. Wt: 193.63 g/mol
InChI Key: LJRISAYPKJORFZ-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-3-methylbutanoic acid is an organic compound characterized by the presence of a chloroacetamido group attached to a methylbutanoic acid backbone

Mechanism of Action

    Target of action

    Many chloroacetamides, like “2-(2-Chloroacetamido)-3-methylbutanoic acid”, are known to interact with specific sodium ion (Na+) channel sites on the nerve membrane .

    Mode of action

    Chloroacetamides can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

    Biochemical pathways

    The blocking of sodium ion channels by chloroacetamides can disrupt the normal function of nerves, leading to a temporary loss of sensation or even anesthesia .

    Pharmacokinetics

    Similar compounds are often readily soluble in water , which can influence their absorption and distribution in the body.

    Result of action

    The primary result of the action of chloroacetamides is the temporary blockage of nerve impulses, leading to a loss of sensation in the affected area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)-3-methylbutanoic acid typically involves the reaction of 2-chloroacetamide with 3-methylbutanoic acid under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction is carried out in a suitable solvent, such as acetone, at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation may produce a carboxylic acid derivative .

Scientific Research Applications

2-(2-Chloroacetamido)-3-methylbutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroacetamido)-3-methylbutanoic acid is unique due to the presence of both the chloroacetamido group and the methylbutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRISAYPKJORFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4090-17-9, 2279-16-5
Record name N-(2-Chloroacetyl)valine
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Record name N-(Chloroacetyl)-DL-valine
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Record name 4090-17-9
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Record name N-(chloroacetyl)-DL-valine
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